2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide
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Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, a furyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl group. The next step involves the formation of the thioether linkage, which is achieved by reacting the benzimidazole derivative with a suitable thiol reagent. Finally, the acetohydrazide moiety is introduced through a condensation reaction with an appropriate hydrazide derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and scale-up techniques, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carbonyl group in the acetohydrazide moiety can produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that it may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Mechanism of Action
The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
- 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-1-(2-furyl)ethylidene]acetohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furyl group, in particular, may enhance its biological activity and selectivity compared to other derivatives.
Properties
Molecular Formula |
C22H19ClN4O2S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-15(20-11-6-12-29-20)25-26-21(28)14-30-22-24-18-9-4-5-10-19(18)27(22)13-16-7-2-3-8-17(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
FIFUCBSZSSIYAW-MFKUBSTISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC=CO4 |
Origin of Product |
United States |
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